molecular formula C9H3F4NO B13566275 2-Fluoro-5-(trifluoroacetyl)benzonitrile

2-Fluoro-5-(trifluoroacetyl)benzonitrile

Cat. No.: B13566275
M. Wt: 217.12 g/mol
InChI Key: VLZFOYAIIDARDF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H3F4NO. It is characterized by the presence of both fluoro and trifluoroacetyl groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoroacetyl)benzonitrile typically involves the introduction of fluoro and trifluoroacetyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-fluorobenzonitrile with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoroacetyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Fluoro-5-(trifluoroacetyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluoro and trifluoroacetyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoroacetyl)benzonitrile is unique due to the presence of both fluoro and trifluoroacetyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Properties

Molecular Formula

C9H3F4NO

Molecular Weight

217.12 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroacetyl)benzonitrile

InChI

InChI=1S/C9H3F4NO/c10-7-2-1-5(3-6(7)4-14)8(15)9(11,12)13/h1-3H

InChI Key

VLZFOYAIIDARDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C#N)F

Origin of Product

United States

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